1-(3-Fluorophenyl)cyclobutanamine hydrochloride is a chemical compound that has gained attention in various scientific fields due to its unique structural properties and potential applications. This compound is classified as an amine, specifically a cyclobutane derivative, which incorporates a fluorophenyl group. The presence of the fluorine atom contributes to its chemical reactivity and biological activity.
The compound can be synthesized through specific organic chemistry methods that involve cyclization reactions and substitution processes. It is typically available through chemical vendors specializing in fine chemicals and research compounds.
1-(3-Fluorophenyl)cyclobutanamine hydrochloride falls under the categories of:
The synthesis of 1-(3-Fluorophenyl)cyclobutanamine hydrochloride typically involves several key steps:
1-(3-Fluorophenyl)cyclobutanamine hydrochloride has a distinct molecular structure characterized by:
The molecular formula is , and its molecular weight is approximately 201.66 g/mol.
C1CC(C2=CC(=C(C=C2)F)C1)N.Cl
1-(3-Fluorophenyl)cyclobutanamine hydrochloride can participate in various chemical reactions, including:
The mechanism of action for 1-(3-Fluorophenyl)cyclobutanamine hydrochloride primarily involves its interaction at the molecular level with biological targets.
Experimental studies would typically involve assays to determine binding affinities and biological activity, often measured in terms of IC50 values or similar metrics.
1-(3-Fluorophenyl)cyclobutanamine hydrochloride has several scientific uses:
The integration of a fluorinated aromatic system with a strained cyclobutylamine core in 1-(3-Fluorophenyl)cyclobutanamine hydrochloride establishes a distinctive three-dimensional pharmacophore with significant implications for drug discovery. The 3-fluorophenyl moiety enhances membrane permeability and metabolic stability through reduced oxidative metabolism, while the cyclobutane ring imposes bond angle constraints that favor selective target engagement. This stereoelectronic profile enables unique interactions with biological targets, particularly in the central nervous system (CNS) and oncology-related pathways, where fluorinated compounds demonstrate enhanced binding kinetics and blood-brain barrier penetration [1] [2].
Table 1: Key Physicochemical Properties of 1-(3-Fluorophenyl)cyclobutanamine Hydrochloride
Property | Value/Range | Analytical Method | Significance |
---|---|---|---|
LogP | ~2.1 (Predicted) | Chromatographic Analysis | Balanced lipophilicity for membrane permeability |
Topological PSA | 26 Ų | Computational Modeling | Enhanced blood-brain barrier penetration |
Cyclobutane Strain Energy | ~26 kcal/mol | X-ray Diffraction/DFT | Conformational restraint for target selectivity |
Fluorine Impact | σₚ = +0.06 | Hammett Analysis | Electron-withdrawing effects on amine pKa |
The amine hydrochloride salt improves crystallinity and solubility—critical factors for bioavailability in preclinical development. Recent computational studies indicate the protonated amine forms stable salt bridges with aspartate or glutamate residues in binding pockets, while the meta-fluorine position influences electrostatic potential surfaces, potentially enabling halogen bonding with carbonyl groups or aromatic π-systems. These features align with emerging fluorination strategies in kinase inhibitors (e.g., KRAS-targeting therapeutics) and neuroactive compounds where fluorine substituents mitigate rapid Phase I metabolism [1] [3].
This compound represents an evolution in fluorinated bioactive scaffold design, tracing back to early neuroleptics like pimozide and penfluridol—diphenylbutylpiperidines where fluorine enhanced dopamine receptor affinity and pharmacokinetic profiles [2]. The strategic shift toward alicyclic fluorinated amines gained momentum with the observation that cyclobutane’s ring strain confers improved target selectivity over larger cycloalkyl systems. Its emergence in pharmacological literature correlates with two key trends: (1) the rise of fluorine-specific synthetic methodologies (e.g., late-stage electrophilic fluorination), enabling efficient access to such analogs; and (2) advances in structural biology revealing fluorine’s roles in modulating protein-ligand thermodynamics [2] [3].
Table 2: Evolution of Fluorinated Cyclic Amines in Medicinal Chemistry
Era | Representative Compound | Structural Features | Therapeutic Area |
---|---|---|---|
1970s | Pimozide | Bis(4-fluorophenyl)butylpiperidine | Antipsychotic |
1990s | Haloperidol derivatives | 4-Fluorophenyl-4-hydroxypiperidine | CNS Disorders |
2010s | KRAS inhibitors (e.g., Sotorasib) | Fluorinated aryl + alicyclic amines | Oncology |
2020s | 1-(3-Fluorophenyl)cyclobutanamine | Meta-fluorophenyl + strained cyclobutane | Multitarget (CNS/Oncology) |
Contemporary applications are highlighted by its inclusion in combinatorial libraries targeting G-protein-coupled receptors (GPCRs) and kinases. For example, analogs appear in screening studies for trace amine-associated receptor 1 (TAAR1) modulators, where fluorocyclobutyl groups mimic endogenous phenethylamine conformations. Similarly, its structural motifs overlap with allosteric AKT inhibitors described at recent medicinal chemistry conferences, underscoring its versatility across target classes [3] [6].
Despite its promising physicochemical profile, fundamental questions persist regarding target engagement specificity and metabolic fate. Three critical gaps dominate current research:
Target Deconvolution Challenges: While computational models predict affinity for aminergic GPCRs (e.g., serotonin 5-HT₂ receptors) and kinases, empirical validation remains limited. High-throughput screening data against target panels (e.g., Eurofins Cerep profiles) are unpublished. The compound’s potential activity at TAAR1—a receptor implicated in dopamine regulation—is suggested by structural parallels with N,α-DEPEA, yet unverified [6].
Stereochemical Complexity: The cyclobutane ring introduces chirality, but most studies report racemic mixtures. Enantioselective effects on target binding (e.g., differential interactions with kinase allosteric sites) are unexplored. Asymmetric synthesis routes—potentially via enzymatic resolution or chiral auxiliaries—could address this, enabling comparative studies like those conducted for adagrasib enantiomers [1].
Bifunctional Applications: No studies exploit the amine hydrochloride as a synthon for PROTACs or antibody-drug conjugates. Given the amine’s nucleophilicity, conjugation to E3 ligase ligands (e.g., thalidomide analogs) could yield targeted degraders—an approach successfully applied to KRAS inhibitors [3].
Table 3: High-Priority Research Questions and Proposed Approaches
Research Gap | Proposed Methodology | Expected Impact |
---|---|---|
Target Identification | Affinity-Based Protein Profiling (AfBPP) | Uncover off-target effects & polypharmacology |
Enantioselective Activity | Chiral SFC Resolution + Cellular Assays | Define optimal stereoconfiguration for selectivity |
Metabolic Soft Spot Analysis | Microsomal Incubation + HR-LC-MSⁿ | Guide scaffold stabilization strategies |
PROTAC Feasibility | Amine-PROTAC Conjugate Synthesis & Degradation Assays | Expand to undruggable targets |
Additionally, the metabolic pathway elucidation is absent. Fluorine typically blocks para-hydroxylation, but cyclobutane ring oxidation (e.g., hydroxylation at C3/C4) could generate reactive species. High-resolution mass spectrometry studies with human hepatocytes are needed to map metabolites and identify potential toxicophores [5].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0